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Compound of Interest

Compound Name: BMS 310705

Cat. No.: B14093886 Get Quote

Despite showing significant promise in preclinical studies against multi-drug resistant (MDR)

cancer cell lines, the clinical development of BMS-310705, a semi-synthetic analog of

epothilone B, appears to have been discontinued. This comparison guide provides an objective

overview of the efficacy of BMS-310705 in MDR cell lines, supported by available experimental

data, and compares its performance with other microtubule-targeting agents.

BMS-310705 was developed by Bristol Myers Squibb and stood out due to its enhanced water

solubility and chemical stability, conferred by an amino group at the C21 position of its

methylthiazole ring.[1] Like other epothilones, its mechanism of action involves the stabilization

of microtubules, leading to cell cycle arrest and apoptosis.[2][3] Notably, epothilones have

demonstrated efficacy in cancer models resistant to taxanes, a widely used class of

microtubule inhibitors, in part by being poor substrates for the P-glycoprotein (P-gp) drug efflux

pump, a common mechanism of multi-drug resistance.[4][5]

Comparative Efficacy in MDR Cell Lines
Preclinical data indicated that BMS-310705 possessed potent cytotoxic activity, in some cases

superior to other established chemotherapeutic agents, particularly in resistant cell lines.

Key Findings:

Ovarian Cancer: In a cell culture model derived from a patient with ovarian cancer clinically

refractory to both platinum-based drugs and paclitaxel, BMS-310705 demonstrated

significant efficacy.[6] At a concentration of 0.05 µM, it led to a significantly lower survival rate
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compared to paclitaxel.[6] Furthermore, in OC-2 cells from a patient with stage IIIC ovarian

cancer also refractory to paclitaxel and platinum therapy, BMS-310705 at concentrations of

0.1-0.5 μM reduced cell survival by an impressive 85-90%.[1]

Superiority to other Epothilones and Paclitaxel: In human tumor xenograft models, BMS-

310705 demonstrated superior anti-tumor activity when compared to paclitaxel, as well as

natural epothilone B and D.[1] It was also found to be more cytotoxic than epothilone D in

human tumor cell lines.[1]

Broad Anti-Tumor Activity: Phase I clinical trials, although discontinued, showed that BMS-

310705 had a broad range of anti-tumor activity at tolerable doses.[2] Objective responses

were observed in patients with advanced solid malignancies who had failed standard

therapies, including partial responses in ovarian and bladder cancer, and a complete

response in a non-small cell lung cancer patient.[1]

Quantitative Data Summary
Cell
Line/Model

Drug
Concentration/
Dose

Effect Reference

Platinum/Paclitax

el-Refractory

Ovarian Cancer

Cells

BMS-310705 0.05 µM

Significantly

lower survival vs.

paclitaxel

[6]

Paclitaxel/Platinu

m-Refractory

OC-2 Ovarian

Cancer Cells

BMS-310705 0.1-0.5 µM

85-90%

reduction in cell

survival

[1]

Human Tumor

Xenografts
BMS-310705 Not Specified

Superior anti-

tumor activity vs.

paclitaxel,

epothilone B,

and epothilone D

[1]

Human Tumor

Cell Lines
BMS-310705 Not Specified

More cytotoxic

than epothilone

D

[1]
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Mechanism of Action: Induction of Apoptosis
BMS-310705 induces apoptosis in cancer cells primarily through the mitochondrial pathway.[1]

[6] This is supported by the detection of cytochrome c release from the mitochondria and the

subsequent activation of caspase-9 and caspase-3.[1][6] No significant activation of caspase-8

was observed, suggesting the extrinsic apoptotic pathway is not the primary route of cell death

induced by this compound.[6]
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Experimental Workflow

MDR Cell Culture Drug Treatment
(BMS-310705 vs. Alternatives)

Cell Viability Assay
(e.g., MTT)

Apoptosis Assay
(Fluorescent Microscopy)

Immunoblot Analysis
(Apoptosis Markers)
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Comparison
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b14093886#efficacy-of-bms-310705-in-multi-drug-
resistant-mdr-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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